Cas no 66-02-4 (3,5-Diiodo-DL-tyrosine)

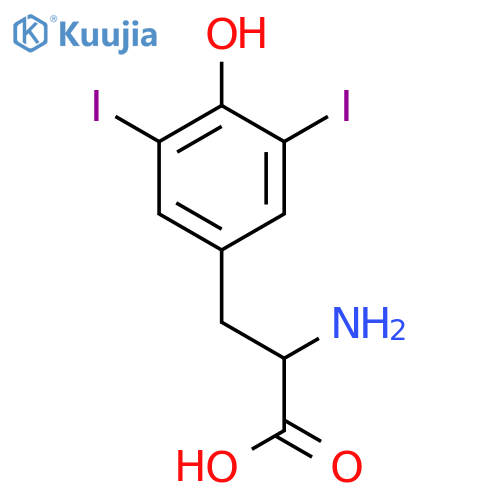

3,5-Diiodo-DL-tyrosine structure

商品名:3,5-Diiodo-DL-tyrosine

3,5-Diiodo-DL-tyrosine 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid

- 3,5-DI-IODO TYROSINE

- 3,5-Diiodo-DL-tyrosine

- 3,5-Diiodo-L-tyrosine

- 3,5-diiodotyrosine

- 4-hydroxy-3,5-diiodophenylalanine

- apothyrin

- cemiod

- diiodotyrosine

- DIT

- flaianina

- Itir

- jodgorgon

- L-3,5-Diiodotyrosine

- L-Tyr(3',5'-I2)

- DL-Tyrosine,5-diiodo-

- 3,5-Diiodotyrosine (VAN)

- NSC 97936

- 3,5-diiodo-L-Tyrosinic acid(1-)

- .beta.-(4-Hydroxy-3,5-diiodophenyl)alanine

- Z90343194

- NSC 208959

- NSC-97936

- UNII-ST90Q60YF3

- Q28091398

- Tyrosine, 3,5-diiodo-

- DIT (VAN)

- CHEMBL2003070

- 3,5-Dijodtyrosin

- AKOS015998813

- 3,5-Diiod-L-tyrosin

- Tyrosine,5-diiodo-

- DS-18174

- 3,5-DIIODOTYROSINE DL-FORM [MI]

- Tyrosine, 3,5-diiodo-, DL-

- CBDivE_002920

- ST90Q60YF3

- Gorgoic acid, diiodo-

- DL-Tyrosine, 3,5-diiodo-

- H-Tyr(3,5-DiI)-OH

- NSC208959

- L-2-Amino-3-(3,5-diiod-4-hydroxyphenyl)propionsaeure

- C9H9I2NO3

- Gorgonic acid, diiodo-

- LS-158274

- A913890

- FT-0667180

- BRN 2218690

- 3,5-Diiodo-4-hydroxyphenylalanine

- Iodogorgonic acid

- Jodgorgosaeure

- HY-W052493

- (2S)-2-ammonio-3-(3,5-diiodo-4-oxidophenyl)propanoate

- C9-H9-I2-N-O3

- Dityrin

- beta-(4-Hydroxy-3,5-diiodophenyl)alanine

- DL-3,5-Diiodotyrosine

- Diidotyrosine

- 3,5-Diiodo-4-Hydroxy-beta-Phenylalanine

- 2-14-00-00384 (Beilstein Handbook Reference)

- 3,5-diiodotyrosine dl-form

- DTXSID50110067

- DIIODO-L-TRYOSINE

- Tyrosine,5-diiodo-, L-

- EINECS 210-643-0

- 3,5-diiodtyrosin

- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid

- EINECS 200-620-3

- CS-0045361

- (S)-3-(4-Hydroxy-3,5-diiodphenyl)alanin [IUPAC]

- MFCD00063076

- Acid, iodogorgoic

- TRYOSINE,5-DIIODO-

- NSC97936

- beta-(3,5-Diiod-4-hydroxyphenyl)alanin

- DIIODOTYROSINE [WHO-DD]

- Agontan

- FT-0614629

- 2-amino-3-(4-hydroxy-3,5-diiodo-phenyl)propanoic acid

- (2S)-2-ammonio-3-(3,5-diiodo-4-Oxidophenyl)propanoic acid

- SCHEMBL147578

- 66-02-4

- EN300-178305

- F3284-0277

- NSC4143

- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (H-DL-Tyr(3,5-diI)-OH)

- HMS3370A04

- 620-59-7

- NSC-208959

- NSC-4143

- Tyrosine,5-diiodo-, DL-

- diiodotyrosine (no stereo defined)

- Iodogorgoic acid

- NCI60_001756

- Diiodotyrosine, dl-

- SY041404

- NS00114171

- Tyrosine, 3,5-diiodo-, labeled with carbon-14

- 3953-13-7

- MFCD00237693

- DB-183018

- NYPYHUZRZVSYKL-UHFFFAOYSA-N

-

- MDL: MFCD00063076

- インチ: 1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)

- InChIKey: NYPYHUZRZVSYKL-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 432.86700

- どういたいしつりょう: 432.867179

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 色と性状: フレーク結晶200℃前後で分解する。

- 密度みつど: 2.1461 (estimate)

- ゆうかいてん: 213°C (rough estimate)

- ふってん: 410.5℃ at 760 mmHg

- フラッシュポイント: 87

- 屈折率: 1.5025 (20 C)

- PSA: 83.55000

- LogP: 2.25610

3,5-Diiodo-DL-tyrosine セキュリティ情報

- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

3,5-Diiodo-DL-tyrosine 税関データ

- 税関コード:29214980

- 税関データ:

中国税関コード:

29214980

3,5-Diiodo-DL-tyrosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A85840-250mg |

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 250mg |

¥536.0 | 2021-09-10 | |

| Apollo Scientific | OR27970-100mg |

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95+% | 100mg |

£86.00 | 2024-08-02 | |

| Apollo Scientific | OR27970-1g |

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95+% | 1g |

£148.00 | 2024-08-02 | |

| Chemenu | CM254385-1g |

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 1g |

$505 | 2021-06-09 | |

| Chemenu | CM254385-1g |

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 1g |

$505 | 2023-02-02 | |

| Enamine | EN300-178305-1.0g |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 1g |

$224.0 | 2023-04-26 | |

| Enamine | EN300-178305-2.5g |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 2.5g |

$366.0 | 2023-09-19 | |

| Enamine | EN300-178305-5.0g |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

66-02-4 | 95% | 5g |

$603.0 | 2023-04-26 | |

| 1PlusChem | 1P00IC0D-250mg |

Diidotyrosine |

66-02-4 | 95% | 250mg |

$40.00 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NZ034-250mg |

3,5-Diiodo-DL-tyrosine |

66-02-4 | 95+% | 250mg |

2100CNY | 2021-05-08 |

3,5-Diiodo-DL-tyrosine 関連文献

-

Lishu Wang,Xuefeng Zhou,Mangaladoss Fredimoses,Shengrong Liao,Yonghong Liu RSC Adv. 2014 4 57350

-

Chang-Tong Yang,Kai-Hsiang Chuang Med. Chem. Commun. 2012 3 552

-

Peng Yang,Xuan Wang,Bo Li,Yixuan Yang,Jinfeng Yue,Yanrui Suo,Huarong Tong,Gang He,Xiaojie Lu,Gong Chen Chem. Sci. 2021 12 5804

-

Hui Lei,Jian-Fan Sun,Zhuang Han,Xue-Feng Zhou,Bin Yang,Yonghong Liu RSC Adv. 2014 4 5261

-

Mark D. Hindenlang,Anton A. Soudakov,Gregory H. Imler,Cato T. Laurencin,Lakshmi S. Nair,Harry R. Allcock Polym. Chem. 2010 1 1467

66-02-4 (3,5-Diiodo-DL-tyrosine) 関連製品

- 312693-60-0(3,5-Diiodo-L-tyrosine dihydrate)

- 1041-01-6(3,5-Diiodo-L-thyronine)

- 5563-89-3(3’,5’-Diiodo-D-thyronine)

- 70-78-0(3-Iodo-L-tyrosine)

- 300-39-0(3,5-Diiodo-L-tyrosine)

- 70277-02-0((S)-Methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate)

- 16711-71-0(3,5-Diiodo-D-tyrosine)

- 76318-50-8(methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate)

- 94345-95-6((S)-2-Amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl Propanoic Acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:66-02-4)3,5-Diiodo-DL-tyrosine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:66-02-4)3,5-Diiodo-DL-tyrosine

清らかである:99%

はかる:1g

価格 ($):195.0